molecular formula C10H9NO2S2 B10797526 3-(Thiophen-2-yl)benzene-1-sulfonamide

3-(Thiophen-2-yl)benzene-1-sulfonamide

Cat. No.: B10797526
M. Wt: 239.3 g/mol
InChI Key: GNXOCDKMJBTWHX-UHFFFAOYSA-N
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Description

OSM-S-477 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a member of the amino-thienopyrimidine series, which has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-477 typically involves the construction of the thienopyrimidine scaffold. This can be achieved through various synthetic strategies, including the use of halogenated aminothienopyrimidine intermediates. The reaction conditions often involve the use of boronate esters and thiophene starting materials, which are subjected to conditions that facilitate the formation of the desired scaffold .

Industrial Production Methods

Industrial production of OSM-S-477 would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the compound. The use of automated sample preparation systems, such as the ACQUITY UPLC OSM, can aid in the efficient production of OSM-S-477 .

Chemical Reactions Analysis

Types of Reactions

OSM-S-477 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-477 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of OSM-S-477 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted thienopyrimidine compounds .

Scientific Research Applications

OSM-S-477 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential effects on various biological pathways and processes.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of OSM-S-477 involves its interaction with specific molecular targets and pathways. It has been shown to regulate bone mass through signaling via the oncostatin M receptor, adaptor protein SHC1, and transducer STAT3. This signaling pathway stimulates osteoclast formation and promotes osteoblast commitment, which are crucial for bone formation and maintenance .

Comparison with Similar Compounds

Similar Compounds

OSM-S-477 is part of the amino-thienopyrimidine series, which includes other compounds such as OSM-S-106. These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and properties .

Uniqueness

What sets OSM-S-477 apart from other similar compounds is its specific substitution pattern, which confers unique biological activities. For example, the presence of certain functional groups can enhance its interaction with specific molecular targets, making it more effective in certain applications .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

3-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9NO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H2,11,12,13)

InChI Key

GNXOCDKMJBTWHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CS2

Origin of Product

United States

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